

## comparison of G2P antigenic epitopes with vaccine strains

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to G2P Antigenic Epitopes and Vaccine Strains for Researchers

This guide provides a detailed comparison of G2P[1] rotavirus antigenic epitopes with currently licensed vaccine strains. It is intended for researchers, scientists, and drug development professionals working on next-generation rotavirus vaccines and therapeutics. The following sections offer a comprehensive overview of the genetic differences between circulating G2P[1] strains and vaccine strains, quantitative data on vaccine performance, detailed experimental protocols for genomic analysis, and visualizations of key biological pathways and experimental workflows.

### **Data Presentation: Quantitative Comparison**

The genetic evolution of rotavirus, particularly in the antigenic epitopes of the outer capsid proteins VP7 and VP4, can influence the effectiveness of existing vaccines. G2P[1] is a globally prevalent rotavirus genotype and is included in the pentavalent RotaTeq vaccine, but not the monovalent Rotarix vaccine.[2] Understanding the specific amino acid variations between circulating G2P[1] strains and the G2 component of RotaTeq is crucial for vaccine development and surveillance.

# Table 1: Amino Acid Variations in VP7 Antigenic Epitopes of G2P[1] Strains Compared to RotaTeq G2 Vaccine Strain



Recent genomic surveillance studies have identified several amino acid substitutions in the major neutralizing antigenic epitopes of the VP7 protein of circulating G2P[1] strains when compared to the G2 strain used in the RotaTeq vaccine. These changes, primarily located in the 7-1a and 7-1b epitopes, may have implications for antibody recognition and vaccine efficacy.

| Antigenic<br>Region | Amino Acid<br>Change   | Location of<br>Study | Year of Study | Reference |
|---------------------|------------------------|----------------------|---------------|-----------|
| 7-1a                | A87T                   | China                | 2022          | [3]       |
| 7-1a                | D96N                   | China                | 2022          | [3]       |
| 7-1b                | S213D                  | China                | 2022          | [3]       |
| 7-1b                | S242N                  | China                | 2022          | [3]       |
| 7-1a, 7-1b          | Up to 5<br>differences | Belgium              | 2007-2009     | [2]       |

## Table 2: Performance of Rotarix and RotaTeq Vaccines Against G2P[1] Rotavirus

The efficacy and effectiveness of the two most widely used rotavirus vaccines, Rotarix (monovalent G1P[4]) and RotaTeq (pentavalent G1-G4, P[4]), against G2P[1] rotavirus have been evaluated in numerous clinical trials and post-licensure studies. As Rotarix does not contain a G2 component, its effectiveness relies on heterotypic protection.



| Vaccine          | Study Type                               | Efficacy/Eff ectiveness against severe G2P[1] gastroenteri tis   | Population/<br>Location              | Key<br>Findings                                                                                                            | Reference |
|------------------|------------------------------------------|------------------------------------------------------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| Rotarix (RV1)    | Pooled<br>analysis of<br>clinical trials | 71% (95% CI:<br>43–85%)                                          | Americas,<br>Europe,<br>Africa, Asia | Efficacy was lower against the fully heterotypic G2P[1] strain compared to homotypic and partially heterotypic strains.[1] | [1]       |
| Rotarix (RV1)    | Case-control<br>study                    | 77% (95% CI:<br>42%–91%) in<br>children 6-11<br>months           | Brazil                               | Effectiveness declined in children aged ≥12 months, suggesting waning immunity.[2] [3][5]                                  | [2][3][5] |
| RotaTeq<br>(RV5) | Clinical trials                          | 98% protection against severe rotavirus gastroenteriti s (G1-G4) | Predominantl<br>y US and<br>Finland  | High efficacy<br>against<br>severe<br>disease<br>caused by<br>vaccine-<br>included<br>serotypes.[6]                        | [6]       |
| RotaTeq<br>(RV5) | Post-<br>licensure                       | Median<br>effectiveness                                          | Global                               | Vaccine<br>effectiveness                                                                                                   | [7]       |



studies of 85% in low is influenced

mortality by the

countries socioeconomi

c status of the region.[7]

### **Experimental Protocols**

The comparison of G2P antigenic epitopes with vaccine strains relies heavily on genomic analysis. The following is a generalized protocol based on methodologies cited in recent research.[2][3]

## Protocol: Whole-Genome Sequencing and Analysis of Rotavirus G2P[1] Strains

- 1. Sample Collection and RNA Extraction:
- Fecal samples are collected from patients with acute gastroenteritis.
- Viral RNA is extracted from a 10% fecal suspension using a commercial viral RNA extraction kit according to the manufacturer's instructions.
- 2. Reverse Transcription and PCR (RT-PCR):
- The 11 gene segments of the rotavirus genome are amplified using gene-specific primers.
- Reverse transcription is performed to synthesize cDNA from the viral RNA.
- PCR is then carried out to amplify the cDNA of each gene segment.
- 3. Library Preparation and Sequencing:
- The amplified PCR products are purified and used to construct a sequencing library.
- The library is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq)
   to generate paired-end reads.



- 4. Genome Assembly and Annotation:
- The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
- The reads are then assembled de novo or by mapping to a reference G2P[1] genome to obtain the complete coding sequences of the 11 gene segments.
- Gene annotation is performed to identify the open reading frames for each viral protein.
- 5. Phylogenetic and Epitope Analysis:
- The nucleotide sequences of the VP7 and VP4 genes are aligned with reference sequences from GenBank, including vaccine strains.
- Phylogenetic trees are constructed using the maximum likelihood method to determine the genetic relatedness of the study strains to other global and vaccine strains.
- The deduced amino acid sequences of the VP7 and VP4 proteins are compared with those
  of the vaccine strains to identify variations in the known antigenic epitopes.

# Mandatory Visualization Diagram 1: Experimental Workflow for Genomic Analysis of G2P[1] Rotavirus













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Effectiveness of monovalent rotavirus vaccine (Rotarix) against severe diarrhea caused by serotypically unrelated G2P[4] strains in Brazil PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Diverse processes in rotavirus vaccine development PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-world effectiveness of rotavirus vaccines, 2006-2019 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparison of G2P antigenic epitopes with vaccine strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556755#comparison-of-g2p-antigenic-epitopes-with-vaccine-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com